

Application Notes and Protocols: Clonogenic Assay for OVCAR-8 Cells

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Compound of Interest

Compound Name: OARV-771

Cat. No.: B10832090

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

The clonogenic assay is a fundamental method in cancer research used to determine the ability of a single cell to proliferate indefinitely and form a colony. This assay is crucial for evaluating the cytotoxic effects of various treatments, including radiation and chemotherapeutic agents, on cancer cells. This document provides a detailed protocol for performing a clonogenic assay using the OVCAR-8 human ovarian adenocarcinoma cell line. OVCAR-8 is a widely utilized cell line in ovarian cancer research, particularly for studying chemoresistance mechanisms due to its resistance to platinum-based chemotherapies like cisplatin and carboplatin[1][2].

OVCAR-8 Cell Line Characteristics:

OVCAR-8 was established from a patient with advanced-stage ovarian adenocarcinoma[1][2]. These cells grow adherently with an epithelial-like morphology[1][2]. A key feature of OVCAR-8 is its notable resistance to cisplatin and carboplatin, making it a valuable model for investigating chemoresistance[1][2]. This resistance is associated with mechanisms such as enhanced DNA repair capacity and increased glutathione levels[1]. The doubling time of OVCAR-8 cells is reported to be between 24 and 31.93 hours[3].

Experimental Protocol: Clonogenic Assay with OVCAR-8 Cells

This protocol outlines the steps for assessing the clonogenic survival of OVCAR-8 cells following treatment with a cytotoxic agent.

Materials:

- OVCAR-8 cell line
- Complete culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA (0.25%)
- 6-well cell culture plates
- Cytotoxic agent of interest
- Fixation solution (e.g., 10% neutral buffered formalin or a mixture of methanol and acetic acid)
- Staining solution (0.5% crystal violet in methanol)
- Sterile tissue culture flasks and pipettes
- Incubator (37°C, 5% CO₂)
- Microscope

Procedure:

- Cell Culture and Maintenance:
 - Culture OVCAR-8 cells in T-75 flasks with complete culture medium.

- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- Subculture the cells every 2-3 days or when they reach 80-90% confluency.
- Cell Seeding:
 - On the day of the experiment, detach the cells from the flask using Trypsin-EDTA.
 - Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
 - Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or an automated cell counter).
 - Seed the appropriate number of cells into 6-well plates. The seeding density is critical and should be optimized based on the expected toxicity of the treatment. A good starting point for OVCAR-8 is to seed between 500 and 5000 cells per well[4]. For untreated controls, a lower cell number (e.g., 500) is usually sufficient. For treated groups, a higher cell number should be seeded to account for cell death.
- Treatment:
 - Allow the cells to attach to the plate for at least a few hours (or overnight) in the incubator.
 - Prepare serial dilutions of the cytotoxic agent in complete culture medium.
 - Remove the medium from the wells and add the medium containing the cytotoxic agent. Include untreated control wells with fresh medium only.
 - The duration of treatment will depend on the agent being tested. A common duration is 24 hours.
- Incubation and Colony Formation:
 - After the treatment period, remove the medium containing the cytotoxic agent.
 - Gently wash the cells with PBS.
 - Add fresh, drug-free complete culture medium to each well.

- Incubate the plates for 10-14 days to allow for colony formation[5]. A colony is typically defined as a cluster of at least 50 cells[6][7].
- Visually inspect the plates every few days to monitor colony growth.
- Fixation and Staining:
 - Once the colonies in the control wells are of a sufficient size and number, the assay can be terminated.
 - Carefully remove the medium from each well.
 - Gently wash the wells with PBS.
 - Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature[8][9].
 - Remove the fixation solution.
 - Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 15-30 minutes at room temperature[8].
 - Carefully remove the crystal violet solution and wash the wells with tap water until the excess stain is removed[8][9].
 - Allow the plates to air dry completely.
- Colony Counting and Data Analysis:
 - Count the number of colonies in each well. This can be done manually using a microscope or with automated colony counting software.
 - Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas[8]:
 - Plating Efficiency (PE): (Number of colonies formed in control / Number of cells seeded in control) x 100%

- Surviving Fraction (SF): $\text{Number of colonies formed after treatment} / (\text{Number of cells seeded} \times \text{PE})$

Data Presentation:

The quantitative data from a clonogenic assay should be summarized for clear interpretation and comparison.

Parameter	Description	Typical Range for OVCAR-8
Seeding Density	Number of cells seeded per well of a 6-well plate.	500 - 5000 cells
Treatment Duration	Duration of exposure to the cytotoxic agent.	24 - 72 hours
Incubation Time	Time allowed for colony formation after treatment.	10 - 14 days
Plating Efficiency (PE)	The percentage of seeded cells that form colonies in the untreated control group.	20% - 60% (highly variable)
Surviving Fraction (SF)	The fraction of cells that survive treatment and form colonies, normalized to the plating efficiency.	0 - 1 (dose-dependent)

Visualizations

Experimental Workflow:

The following diagram illustrates the key steps in the clonogenic assay protocol.

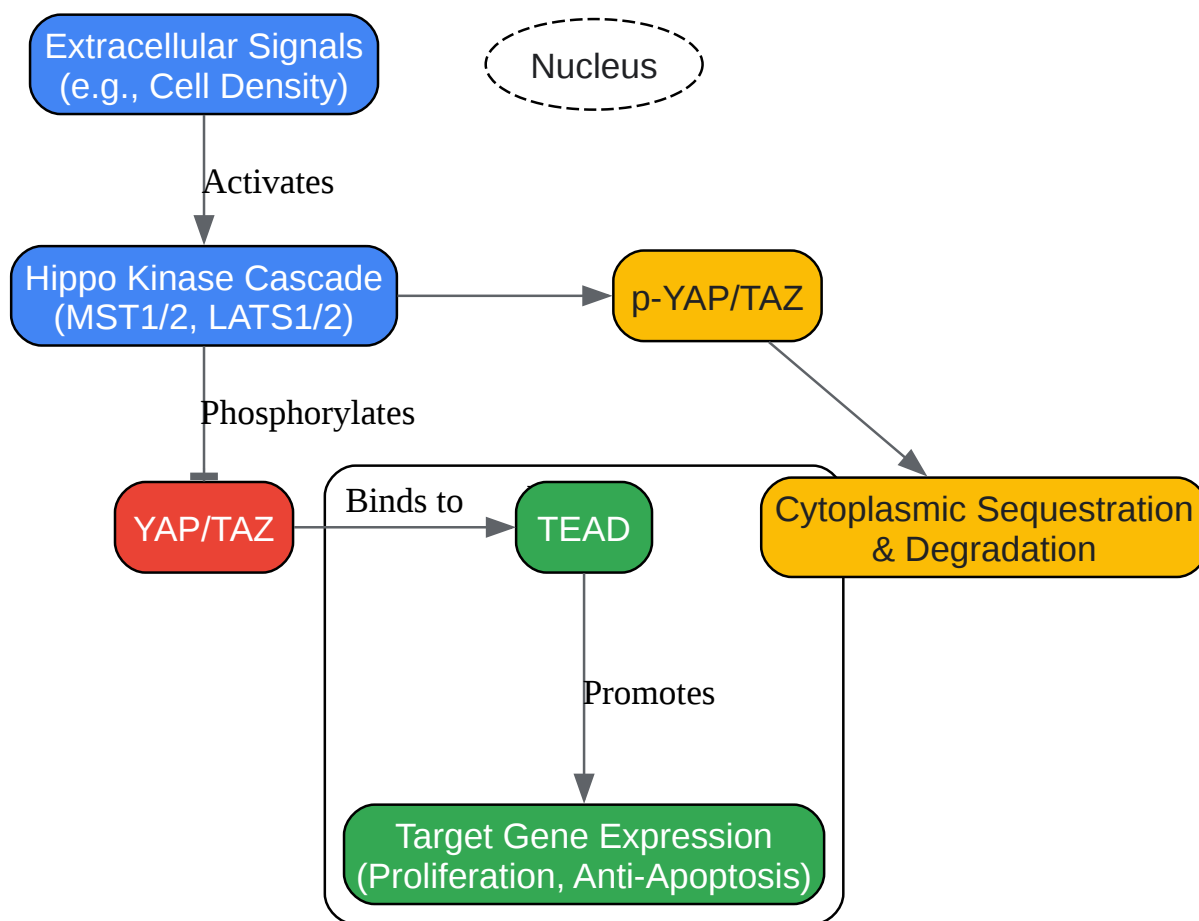


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A workflow diagram of the clonogenic assay protocol.

Signaling Pathway:

The Hippo signaling pathway plays a crucial role in regulating cell proliferation and apoptosis and is implicated in the pathogenesis of ovarian cancer[10]. The core of this pathway involves a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activator YAP. In OVCAR-8 cells, targeting the Hippo pathway has been shown to affect cell growth and sensitivity to cisplatin[10].



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A simplified diagram of the Hippo signaling pathway.

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